Cas no 133059-44-6 (4-Bromo-3-fluorobenzonitrile)

4-Bromo-3-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-3-fluorobenzonitrile
- 3-FLUORO-4-BROMOBENZONITRILE
- 4-bromo-3-fluorobenzenecarbonitrile
- 4-Cyano-2-fluorobromobenzene
- 4-cyano-2-fluorophenylbromide
- 4-Bromo-3-fluorobenzonitrile97%
- Benzonitrile, 4-bromo-3-fluoro-
- PubChem4707
- KSC493I5F
- 4-bromo-3-fluoro-Benzonitrile
- Jsp002012
- QBKXYSXQKRNVRQ-UHFFFAOYSA-N
- PC9579
- WT1777
- BBL103423
- STL557233
- SBB063628
- DTXSID80569428
- PS-8218
- EN300-86080
- AC-4033
- AKOS005254288
- CS-W007735
- 4-bromo-3-fluorobenzonitrile, AldrichCPR
- 133059-44-6
- SY017996
- MFCD07782069
- Z1079179270
- SCHEMBL156405
- CHEMBL4970806
- B4022
- DB-006712
- DTXCID70520200
- J-514721
-
- MDL: MFCD07782069
- Inchi: 1S/C7H3BrFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
- InChI Key: QBKXYSXQKRNVRQ-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(C#N)=C([H])C=1F
Computed Properties
- Exact Mass: 198.94300
- Monoisotopic Mass: 198.94329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Surface Charge: 0
- Topological Polar Surface Area: 23.8
- Tautomer Count: nothing
Experimental Properties
- Density: 1.69
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 230.1℃ at 760 mmHg
- Flash Point: 93℃
- Refractive Index: 1.577
- PSA: 23.79000
- LogP: 2.45988
4-Bromo-3-fluorobenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 20/21/22-36/37/38-36-22
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
4-Bromo-3-fluorobenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-3-fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB232997-25 g |
4-Bromo-3-fluorobenzonitrile, 95%; . |
133059-44-6 | 95% | 25g |
€105.20 | 2022-06-11 | |
Apollo Scientific | PC9579-5g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | 95% | 5g |
£39.00 | 2025-02-22 | |
eNovation Chemicals LLC | Y1097481-25G |
4-bromo-3-fluorobenzonitrile |
133059-44-6 | 97% | 25g |
$75 | 2024-07-21 | |
Enamine | EN300-86080-25g |
4-bromo-3-fluorobenzonitrile |
133059-44-6 | 94% | 25g |
$50.0 | 2023-09-02 | |
eNovation Chemicals LLC | D691797-100g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | >97% | 100g |
$130 | 2024-07-20 | |
Enamine | EN300-86080-0.05g |
4-bromo-3-fluorobenzonitrile |
133059-44-6 | 95.0% | 0.05g |
$19.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK089-1g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | 98% | 1g |
65CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK089-25g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | 98% | 25g |
298CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK089-5g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | 98% | 5g |
82CNY | 2021-05-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001674-100g |
4-Bromo-3-fluorobenzonitrile |
133059-44-6 | 98% | 100g |
¥612 | 2024-05-26 |
4-Bromo-3-fluorobenzonitrile Suppliers
4-Bromo-3-fluorobenzonitrile Related Literature
-
Zhihua Peng,Na Li,Xinyang Sun,Fang Wang,Lanjian Xu,Cuiyu Jiang,Linhua Song,Zi-Feng Yan Org. Biomol. Chem. 2014 12 7800
Additional information on 4-Bromo-3-fluorobenzonitrile
4-Bromo-3-fluorobenzonitrile: A Comprehensive Overview
4-Bromo-3-fluorobenzonitrile (CAS No. 133059-44-6) is a versatile aromatic compound with significant applications in various fields of chemistry and materials science. This compound, also referred to as bromofluorobenzonitrile, has garnered attention due to its unique structural properties and reactivity. In recent years, advancements in synthetic methodologies and its integration into cutting-edge research have further highlighted its potential in drug discovery, agrochemicals, and advanced materials.
The molecular structure of 4-bromo-3-fluorobenzonitrile consists of a benzene ring substituted with a bromine atom at the para position, a fluorine atom at the meta position, and a nitrile group (-CN) at the ortho position relative to the bromine. This substitution pattern imparts distinct electronic and steric properties, making it an ideal candidate for various chemical transformations. The presence of electronegative substituents like bromine and fluorine significantly influences the compound's reactivity, particularly in nucleophilic aromatic substitution reactions.
Recent studies have explored the role of 4-bromo-3-fluorobenzonitrile in medicinal chemistry. Researchers have investigated its potential as a building block for designing bioactive molecules targeting various therapeutic areas, including cancer and infectious diseases. For instance, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against human cancer cell lines. The nitrile group's ability to undergo hydrolysis to form carboxylic acids has been exploited to create bioisosteres with improved pharmacokinetic profiles.
In the realm of agrochemistry, 4-bromo-3-fluorobenzonitrile has been utilized as an intermediate in the synthesis of novel pesticides and herbicides. Its ability to undergo selective substitution reactions has enabled the development of compounds with enhanced efficacy and reduced environmental impact. A 2021 report in *Pest Management Science* highlighted its role in creating next-generation fungicides with improved resistance profiles against plant pathogens.
The synthesis of 4-bromo-3-fluorobenzonitrile typically involves multi-step processes that combine electrophilic aromatic substitution with subsequent functionalization. Recent advancements in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have streamlined its production, making it more accessible for large-scale applications. Green chemistry approaches have also been adopted to minimize waste and improve sustainability in its manufacturing.
From a materials science perspective, 4-bromo-3-fluorobenzonitrile has been incorporated into the design of advanced polymers and organic semiconductors. Its electron-withdrawing groups enhance charge transport properties, making it suitable for applications in organic electronics. A 2023 study in *Advanced Materials* showcased its use as a precursor for high-performance organic field-effect transistors (OFETs), demonstrating exceptional carrier mobility.
In conclusion, 4-bromo-3-fluorobenzonitrile (CAS No. 133059-44-6) stands as a pivotal compound in contemporary chemical research. Its diverse applications span across medicinal chemistry, agrochemistry, and materials science, driven by continuous innovations in synthetic methodologies and functionalization strategies. As research progresses, this compound is poised to play an even more critical role in advancing technological and therapeutic solutions.
133059-44-6 (4-Bromo-3-fluorobenzonitrile) Related Products
- 460-00-4(1-Bromo-4-fluorobenzene)
- 179897-89-3(5-Bromo-2-fluorobenzonitrile)
- 36282-26-5(2-Bromo-4-fluorobenzonitrile)
- 79630-23-2(3-Bromo-4-fluorobenzonitrile)
- 425379-16-4(2-Bromo-3-fluorobenzonitrile)
- 340232-05-5((E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide)
- 2248381-71-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(furan-3-yl)propanoate)
- 1806985-21-6(2-Cyano-6-(difluoromethyl)-3-hydroxy-5-nitropyridine)
- 1128165-86-5((E)-2-Cyano-3-[1-(3-dimethylamino-propyl)-2-methyl-1H-indol-3-yl]-N-octyl-acrylamide)
- 1805189-33-6(3-Cyano-6-(difluoromethyl)-2-methoxypyridine-4-carboxylic acid)

